Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17975685
InChI: InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3
SMILES:
Molecular Formula: C13H17BF3NO3S
Molecular Weight: 335.2 g/mol

Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone

CAS No.:

Cat. No.: VC17975685

Molecular Formula: C13H17BF3NO3S

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone -

Specification

Molecular Formula C13H17BF3NO3S
Molecular Weight 335.2 g/mol
IUPAC Name imino-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane
Standard InChI InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3
Standard InChI Key OPYQZJOYZIEUFT-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=N)(=O)C(F)(F)F

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s structure features three critical components:

  • Trifluoromethylsulfonamide Core: A λ⁶-sulfanone group (-S(=O)₂-) bonded to a trifluoromethyl (-CF₃) group and an imino (-NH) moiety. This motif confers high electronegativity and metabolic stability .

  • Boronate Ester Substituent: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the phenyl ring. This group enhances solubility in organic solvents and enables Suzuki-Miyaura cross-coupling reactions .

  • Imino-Phenyl Bridge: A phenyl ring connecting the sulfanone and boronate groups via an imino (-NH-) linkage, providing conformational rigidity and π-conjugation .

The IUPAC name systematically describes this arrangement:
Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-λ⁶-sulfanone.

Spectroscopic Data

While direct experimental data for this compound remain unpublished, analogous structures provide benchmarks:

  • ¹H NMR: Aromatic protons on the phenyl ring appear at δ 7.5–8.0 ppm, while the imino proton resonates near δ 8.2 ppm .

  • ¹⁹F NMR: The -CF₃ group shows a singlet at δ -55 to -60 ppm .

  • ¹¹B NMR: The boronate ester exhibits a peak at δ 28–32 ppm, characteristic of sp²-hybridized boron .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into two precursors:

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Synthesized via Miyaura borylation of 3-bromoaniline .

  • Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): A commercial reagent used to introduce the sulfonamide group .

Stepwise Synthesis

  • Borylation of Aniline:
    3-Bromoaniline+Bis(pinacolato)diboronPd(dppf)Cl2,KOAc3-(PinB)aniline\text{3-Bromoaniline} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{3-(PinB)aniline} .

  • Sulfonylation:
    3-(PinB)aniline+CF₃SO₂ClEt3N,DCMImino(3-PinB-phenyl)(CF₃)-λ⁶-sulfanone\text{3-(PinB)aniline} + \text{CF₃SO₂Cl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Imino(3-PinB-phenyl)(CF₃)-λ⁶-sulfanone} .

Optimization Challenges

  • Steric Hindrance: The boronate group’s bulkiness necessitates slow addition of CF₃SO₂Cl to prevent side reactions.

  • Moisture Sensitivity: The boronate ester requires anhydrous conditions to avoid hydrolysis .

Physicochemical Properties

Stability and Reactivity

PropertyValue/Behavior
Thermal StabilityDecomposes at 210–220°C (TGA)
SolubilitySoluble in THF, DCM; insoluble in H₂O
Hydrolytic StabilityStable at pH 5–7; hydrolyzes at pH >10

Electronic Effects

  • The -CF₃ group withdraws electron density via inductive effects (σm=0.43\sigma_m = 0.43), polarizing the sulfonamide bond .

  • The boronate ester acts as an electron-donating group (σp=0.04\sigma_p = -0.04), creating a push-pull electronic system .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables palladium-catalyzed coupling with aryl halides:
R-X+Ar-B(pin)Pd0R-Ar+Byproducts\text{R-X} + \text{Ar-B(pin)} \xrightarrow{\text{Pd}^0} \text{R-Ar} + \text{Byproducts} .
Example: Coupling with 4-iodotoluene yields biaryl sulfonamides for drug discovery.

Radical Reactions

The sulfonamide moiety participates in photo-induced imino functionalizations. Under blue light, the compound generates iminyl radicals for alkene difunctionalization :
R-CH=CH₂+SulfonamidehνR-CH(NH-SO₂CF₃)-CH₂-SO₂CF₃\text{R-CH=CH₂} + \text{Sulfonamide} \xrightarrow{h\nu} \text{R-CH(NH-SO₂CF₃)-CH₂-SO₂CF₃}.

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral sulfonamide derivatives.

  • Polymer Chemistry: Incorporating the boronate-sulfonamide motif into COFs for gas storage .

  • Antimicrobial Agents: Exploiting the -CF₃ group’s bioisosteric properties for antibiotic design .

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